N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core linked via a sulfanyl acetamide bridge to a 1,3-benzodioxol-5-yl group. The benzodioxolyl group is commonly associated with bioactivity in neurological and anti-inflammatory agents, suggesting possible therapeutic relevance .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-12(2)19-24-25-20-21(23-14-5-3-4-6-15(14)26(19)20)30-10-18(27)22-13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGVBPOVFEVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole ring, followed by the formation of the triazoloquinoxaline moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfanyl group, potentially converting it to a thiol.
Substitution: The benzodioxole and triazoloquinoxaline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxole or triazoloquinoxaline rings.
Scientific Research Applications
Antitumor Activity
Recent studies suggest that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide exhibit promising antitumor properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro assays demonstrated that derivatives of this class exhibited cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Testing Methodologies : The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods against several bacterial strains.
- Results : Preliminary findings indicate that the compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
Neurological Applications
Given its structural characteristics:
- Potential Use : There is ongoing research into the neuroprotective effects of similar compounds in models of neurodegenerative diseases.
Anti-inflammatory Effects
Research has indicated that compounds with similar scaffolds may possess anti-inflammatory properties:
- Experimental Findings : Compounds were tested in animal models for their ability to reduce inflammation markers (e.g., TNF-alpha and IL-6).
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Triazoloquinoxaline vs. Triazoloquinazoline
- Analog (): The triazolo[4,3-a]quinazoline core in N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-butyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide replaces pyrazine with a pyrimidine ring, altering electronic properties. Quinazoline derivatives often exhibit kinase inhibition activity, whereas quinoxalines are linked to antimicrobial and anticancer effects .
Triazoloquinoxaline vs. 1,3,4-Oxadiazole ()
- Oxadiazoles are typically associated with antioxidant and anti-inflammatory activity .
Substituent Analysis
*Calculated based on molecular formula (C₂₂H₂₀N₅O₄S).
Analytical and Pharmacological Insights
Spectroscopic Characterization
- 1H NMR : highlights δ 4.16 ppm (NHNH₂) and δ 3.43 ppm (CH₂) in sulfanyl acetamide derivatives, consistent with the target compound’s acetamide bridge. The benzodioxolyl group would show aromatic protons near δ 6.8–7.0 ppm .
- LC-MS/MS : Molecular networking () could differentiate the target from analogs via fragmentation patterns. A high cosine score (>0.8) would indicate structural similarity to triazoloquinazoline derivatives .
Hypothesized Bioactivity
While direct data on the target compound’s activity is unavailable, structural analogs suggest:
- Triazoloquinoxaline Core: Potential kinase or protease inhibition (similar to quinoxaline-based anticancer agents).
- Sulfanyl Acetamide Linkage : Enhanced solubility and hydrogen-bonding capacity, possibly improving target engagement .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a complex organic compound that combines a benzodioxole moiety with a triazoloquinoxaline structure. This unique combination suggests potential biological activities that warrant investigation. The compound's structural features may influence its interaction with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar triazoloquinoxaline derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on the ERK signaling pathway, which is crucial in cancer cell proliferation and survival. In particular:
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT116) .
The mechanism of action for compounds in this class often involves:
- Targeting Signaling Pathways : Inhibition of key pathways such as ERK and AKT signaling.
- Induction of Apoptosis : Triggering programmed cell death through modulation of apoptosis-related proteins.
- Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells .
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has also been explored. Preliminary investigations indicate that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity Observed | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Weak | 128 |
These findings suggest that further evaluation of this compound's antimicrobial properties could be promising .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of triazoloquinoxaline derivatives:
- Synthesis and Characterization : A recent study reported a "refreshed" synthesis method for triazoloquinoxaline compounds using eco-friendly catalysts. This approach enhanced the yield and purity of synthesized compounds while allowing for extensive functionalization .
- Biological Evaluation : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Comparative Analysis : Analysis of related compounds revealed that modifications in the benzodioxole or triazole moieties significantly influenced their biological activity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
